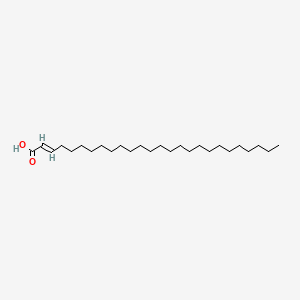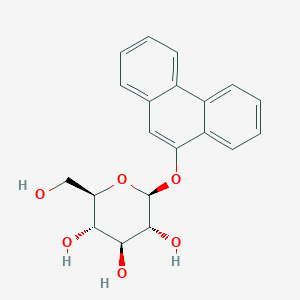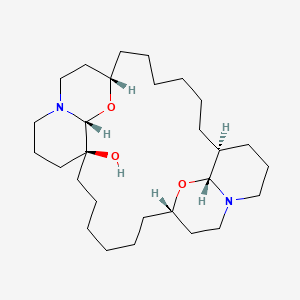
trans-2-Hexacosenoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hexacosenoic acid is a hexacosenoic acid with the double bond at the 2-position. It is a hexacosenoic acid and an alpha,beta-unsaturated monocarboxylic acid.
Applications De Recherche Scientifique
1. Biomonitoring of Benzene Exposure
trans-2-Hexacosenoic acid, also known as trans,trans-muconic acid, has been identified as a minor benzene metabolite and is used as a biological indicator for benzene exposure. It's notably more specific than other metabolites like phenol and can be utilized to estimate benzene concentrations in the atmosphere, especially at lower levels, making it a reliable indicator for individual benzene exposure down to the ppm (parts per million) level (Ducos et al., 1992).
2. Quality Assurance in Biological Monitoring
The trans,trans-muconic acid is part of quality assurance programs for monitoring organic solvents and their metabolites. It's included in the analysis of spiked urine or urine samples collected from workers exposed to organic solvents, ensuring the quality and reliability of biomonitoring in occupational health settings (Valkonen & Kallio, 2002).
3. Impact on Fatty Acid Profiles in Specific Health Conditions
This compound, identified as cis-17-hexacosenoic acid (C26:1) in studies, has been observed in altered concentrations in the erythrocyte membranes of patients with specific health conditions like alcoholism and crush syndrome. The abnormal ratio of this fatty acid and others in these conditions suggests alterations in fatty acid metabolism due to factors like oxidative stress or beta-oxidation disorders, indicating its potential as a biomarker in these conditions (Adachi et al., 1998), (Miwa et al., 1997).
4. Understanding Environmental Exposures
The use of trans,trans-muconic acid has been explored in assessing environmental exposures to pollutants like benzene. It's used in controlled exposure experiments to distinguish urinary metabolites associated with known exposure from background levels, providing a nuanced understanding of environmental pollutant metabolism and exposure risk (Weisel et al., 2003).
5. Improving Assessment of Benzene Exposure
Advancements in the analysis of trans,trans-muconic acid, such as improved clean-up procedures and high-performance liquid chromatography (HPLC) methods, have significantly enhanced the reliability and sensitivity of assessing benzene exposure, especially at lower concentration levels (Ducos et al., 1990).
Propriétés
Numéro CAS |
26444-07-5 |
|---|---|
Formule moléculaire |
C26H50O2 |
Poids moléculaire |
394.7 g/mol |
Nom IUPAC |
(E)-hexacos-2-enoic acid |
InChI |
InChI=1S/C26H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(27)28/h24-25H,2-23H2,1H3,(H,27,28)/b25-24+ |
Clé InChI |
HMFPLNNQWZGXAH-OCOZRVBESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCCCCCC/C=C/C(=O)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCCC=CC(=O)O |
Synonymes |
1-hexacosenoic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[carboxy-(3,4-dihydroxyphenyl)methoxy]iminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1242593.png)


![(2S)-5-[hexyl(methyl)amino]-2-propan-2-yl-2-(3,4,5-trimethoxyphenyl)pentanenitrile;hydrochloride](/img/structure/B1242600.png)




![(2S)-2-amino-5-[[(2S)-3-[5-[(2S)-2-(3-aminopropanoylamino)-2-carboxyethyl]-2,3-dihydroxyphenyl]sulfanyl-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B1242610.png)
![(10E,14E,16E,21E)-6'-cyclohexyl-24-hydroxy-21-hydroxyimino-12-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1242611.png)
![[(6Z,11Z,15Z,20Z)-13,14-diethyl-3,4,8,19,23,24-hexamethyl-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene-9,18-diyl]dipropane-3,1-diyl bis(bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl}carbamate)](/img/structure/B1242612.png)
